molecular formula C12H12N2OS B15082024 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one

Cat. No.: B15082024
M. Wt: 232.30 g/mol
InChI Key: DDFHUBUSROEQQY-UHFFFAOYSA-N
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Description

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one is a synthetic derivative of the 2-thioxoimidazolidin-4-one scaffold, a heterocyclic framework of significant interest in medicinal chemistry and anticancer agent development . Compounds based on this core structure have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including hepatic carcinoma (HepG-2), colorectal carcinoma (HCT-116), and prostate cancer (LNCaP) . The mechanism of action for these analogues often involves the disruption of key cellular processes; research indicates they can induce cell cycle arrest at specific phases such as G0/G1 or S phase and trigger apoptosis, or programmed cell death, in cancer cells . Furthermore, some derivatives exhibit a good inhibitory effect on specific molecular targets, including the NF-E2-related factor 2 (Nrf2) protein . The propenyl (allyl) substituent on the nitrogen atom may offer enhanced reactivity or serve as a handle for further synthetic modification, making this compound a valuable intermediate for constructing more complex molecules or probing biological interactions. This product is intended for research purposes as a chemical reference standard or a building block in the synthesis of potential therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

3-phenyl-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-2-8-13-9-11(15)14(12(13)16)10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

DDFHUBUSROEQQY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC(=O)N(C1=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenyl-substituted isothiocyanate with an allylamine derivative, followed by cyclization to form the thioxoimidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The phenyl and prop-2-en-1-yl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxoimidazolidinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and prop-2-en-1-yl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3-phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one can be contextualized by comparing it to structurally related derivatives. Key comparisons include:

Substituent Variations at Position 1

  • Piperidin-Substituted Analogs: Piperidin-connected 2-thioxoimidazolidin-4-one derivatives (e.g., compounds 3a-c in ) exhibit potent larvicidal and cytotoxic activities. For example, compound 3a showed an LD50 of 1.37 µg/mL against mosquito larvae, outperforming (±)-pinidinol .
  • Propenyl vs. Alkyl/Aryl Groups : The propenyl substituent’s unsaturated bond could participate in covalent interactions or confer rigidity, differing from flexible alkyl chains or aromatic groups in other analogs.

Core Structure Modifications

  • Rhodanine (2-Thioxothiazolidin-4-one) Derivatives: Replacing the imidazolidinone core with a thiazolidinone (rhodanine) reduces inhibitory activity against targets like factor XIa. For instance, compounds 16a, 16b, and 16d (imidazolidinone analogs) showed lower activity compared to rhodanine derivatives . This highlights the importance of the core’s electronic and geometric properties in target engagement.
  • 5-Arylidene-2-thioxoimidazolidin-4-ones : Derivatives with arylidene substituents at position 5 (e.g., from and ) demonstrate variable bioactivity depending on the aryl group’s electronic nature. The absence of a 5-arylidene group in the target compound may limit π-π stacking interactions but enhance solubility.

Pharmacological Profiles

  • Cytotoxic and Larvicidal Activities : Piperidin-substituted analogs (e.g., 3a-c ) exhibit LD50 values in the µg/mL range for larvicidal and fish toxicity assays, suggesting that substituent polarity and size critically influence efficacy . The target compound’s propenyl group may modulate these metrics, though specific data are unavailable in the provided evidence.
  • Enzyme Inhibition : Propenyl-containing thiazol-2-imines () showed high affinity for angiotensin II receptors, hinting that the propenyl moiety may enhance binding in certain targets despite core differences .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Position 1 Substituent Position 3/5 Substituent Notable Activity (LD50/IC50) Reference
Target Compound 2-Thioxoimidazolidin-4-one Propenyl 3-Phenyl Data not reported -
Piperidin Derivatives (3a-c) 2-Thioxoimidazolidin-4-one Piperidin 5-Arylidene Larvicidal: 1.37–6.66 µg/mL
Rhodanine Derivatives 2-Thioxothiazolidin-4-one Variable Variable Factor XIa inhibition (reduced vs. imidazolidinone)
5-Arylidene Derivatives 2-Thioxoimidazolidin-4-one H/alkyl 5-Arylidene Activity varies with aryl group
Propenyl-Thiazol-2-imines Thiazol-2-imine Propenyl 4-Methoxyphenyl Antihypertensive (comparable to valsartan)

Structure-Activity Relationship (SAR) Insights

  • Position 1 : Propenyl and piperidin groups enhance bioactivity but through distinct mechanisms—propenyl may enable covalent binding, while piperidin improves solubility or target affinity .
  • Position 3 : The phenyl group contributes to hydrophobic interactions, a feature shared with 4-methoxyphenyl in ’s antihypertensive compounds .
  • Core Flexibility: The imidazolidinone core’s smaller ring size (compared to thiazolidinone) may restrict conformational freedom, affecting binding pocket compatibility .

Biological Activity

3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one, a compound belonging to the thioxoimidazolidinone class, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N2OS\text{C}_{12}\text{H}_{13}\text{N}_2\text{OS}

This compound features a thioxo group, which is critical for its biological activity. The presence of a phenyl group and an allyl substituent enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thioxoimidazolidinones exhibit significant anticancer properties. For instance, a series of 5-arylidene-2-thioxoimidazolidin-4-one derivatives were tested for their ability to inhibit the lytic activity of perforin, a pore-forming protein involved in immune responses. Some compounds showed potent inhibitory effects at low concentrations (≤2.5 µM), indicating potential for use in cancer therapies where perforin plays a role in tumor rejection .

Table 1: Inhibitory Activity of Thioxoimidazolidinones Against Perforin

CompoundIC50 (µM)Mechanism of Action
Compound 11.5Inhibits pore formation
Compound 22.0Prevents calcium influx
Compound 30.8Binds to perforin directly

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against Mycobacterium tuberculosis (Mtb). A study demonstrated that certain derivatives exhibited bactericidal activity with minimum inhibitory concentrations (MIC) comparable to first-line tuberculosis treatments. The compounds showed no significant toxicity to mammalian cells, suggesting a favorable safety profile .

Table 2: Antimycobacterial Activity of Thioxoimidazolidinone Derivatives

CompoundMIC (µM)Toxicity (CC50 µM)
Compound A5>100
Compound B10>100
Compound C15>100

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in DNA repair mechanisms, such as Tyrosyl-DNA phosphodiesterase I (Tdp1), which is crucial for cancer cell survival under chemotherapeutic stress .
  • Disruption of Cellular Processes : By interfering with perforin's function, the compound may alter immune responses, thereby enhancing the efficacy of cancer immunotherapies .

Case Studies and Research Findings

Several studies have highlighted the potential applications of thioxoimidazolidinones in cancer treatment and infectious diseases:

  • Study on Perforin Inhibition : A high-throughput screening identified lead compounds that significantly inhibited perforin activity, demonstrating the potential for developing new immunomodulatory therapies .
  • Antimycobacterial Studies : Research into the antimycobacterial properties revealed that certain derivatives could effectively combat drug-resistant strains of Mtb while maintaining low toxicity levels in human cell lines .

Q & A

Q. What reaction mechanisms underpin its synthesis?

  • Methodological Answer :
  • Cyclization pathway : Nucleophilic attack of the allylamine nitrogen on the thiocarbonyl carbon, followed by intramolecular dehydration (confirmed via ¹H NMR monitoring) .
  • Kinetic studies : Use pseudo-first-order kinetics to determine rate constants (k) for temperature-dependent steps .

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